3-(chloromethyl)-N,N-dimethylbenzamide
Overview
Description
3-(Chloromethyl)-N,N-dimethylbenzamide is a chemical compound that belongs to the class of organochlorines . It contains a chloromethyl group, which is a functional group that has the chemical formula −CH2−Cl . The naming of this group is derived from the methyl group (which has the formula −CH3), by replacing one hydrogen atom by a chlorine atom .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from related compounds. For example, 3-(Chloromethyl)benzoic acid has a linear formula of ClCH2C6H4CO2H . The chloromethyl group is attached to the benzene ring .Scientific Research Applications
Synthetic Chemistry Applications
In synthetic chemistry, compounds similar to 3-(chloromethyl)-N,N-dimethylbenzamide are utilized in the preparation of complex molecules. For example, the chloromethylation reaction is a critical step in creating intermediates for further chemical transformations. In one study, a method for the controlled chloromethylation of poly(2,6-dimethyl-1,4-phenylene oxide) showcases the significance of chloromethyl groups in modifying polymers, which could be analogous to applications involving this compound (Manohar et al., 2017).
Materials Science
In materials science, chloromethylated compounds are often key precursors in developing functional materials. For instance, the synthesis of anion-exchange membranes for water desalination involves chloromethylated intermediates, highlighting the role of such compounds in environmental applications and the potential for this compound to contribute to this field (Manohar et al., 2017).
Future Directions
While specific future directions for 3-(chloromethyl)-N,N-dimethylbenzamide are not available, research in the field of chloromethyl compounds is ongoing. For instance, targeted proteomics is being explored for its potential in quantifying protein abundances in complex biological matrices . Additionally, macrocycles, which are cyclic compounds comprising 12 atoms or more, are being recognized for their potential in interrogating extended protein interfaces .
Mechanism of Action
Target of Action
Chloromethyl compounds typically react with thiols, which are abundant in glutathione, a critical molecule in many biological processes .
Mode of Action
The mode of action of 3-(chloromethyl)-N,N-dimethylbenzamide involves electrophilic substitution . The chloromethyl group on the compound can react with thiols, likely in a glutathione S-transferase–mediated reaction . This reaction transforms the compound into a cell-impermeant fluorescent dye–thioether adduct .
Biochemical Pathways
Glutathione plays a crucial role in cellular processes such as detoxification, antioxidant defense, and regulation of various metabolic pathways .
Pharmacokinetics
A study on a similar compound, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, in rats showed a tmax of 289±11 min, Cmax of 057±002 µg/ml, and a half-life of 394±39 min . These results suggest that this compound may have similar ADME properties, but further studies are needed to confirm this.
Result of Action
Additionally, the formation of a cell-impermeant fluorescent dye–thioether adduct suggests potential applications in cellular imaging .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s reactivity. Additionally, the presence of other molecules, such as glutathione, can influence the compound’s mode of action .
properties
IUPAC Name |
3-(chloromethyl)-N,N-dimethylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-12(2)10(13)9-5-3-4-8(6-9)7-11/h3-6H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIVBMDMECTBOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
442910-26-1 | |
Record name | 3-(chloromethyl)-N,N-dimethylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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